Cas no 2093882-25-6 (N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide is a specialized organic compound featuring a tetrahydropyridine core substituted with a trifluoromethyl group and an N-methylacetamide side chain. Its structural attributes, including the electron-withdrawing trifluoromethyl moiety and the amide functionality, make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential reactivity for further functionalization, enabling its use in the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications. The presence of the trifluoromethyl group may also confer improved metabolic stability and lipophilicity to derived compounds.
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide structure
2093882-25-6 structure
商品名:N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide
CAS番号:2093882-25-6
MF:C9H13F3N2O
メガワット:222.207532644272
CID:5881182
PubChem ID:126772187

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide
    • 1(2H)-Pyridineacetamide, 3,6-dihydro-N-methyl-4-(trifluoromethyl)-
    • N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
    • Z1522339024
    • EN300-6562197
    • N-METHYL-2-[4-(TRIFLUOROMETHYL)-3,6-DIHYDRO-2H-PYRIDIN-1-YL]ACETAMIDE
    • 2093882-25-6
    • AKOS030669368
    • CHEMBL4912837
    • インチ: 1S/C9H13F3N2O/c1-13-8(15)6-14-4-2-7(3-5-14)9(10,11)12/h2H,3-6H2,1H3,(H,13,15)
    • InChIKey: JETCSFCIJXNDAK-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC(NC)=O)CC=C(C(F)(F)F)C1

計算された属性

  • せいみつぶんしりょう: 222.09799753g/mol
  • どういたいしつりょう: 222.09799753g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • ふってん: 274.1±40.0 °C(Predicted)
  • 酸性度係数(pKa): 15.63±0.46(Predicted)

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6562197-0.25g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
0.25g
$672.0 2025-03-13
Enamine
EN300-6562197-0.1g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
0.1g
$470.0 2025-03-13
Enamine
EN300-6562197-2.5g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
2.5g
$2660.0 2025-03-13
Aaron
AR028DEQ-2.5g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95%
2.5g
$3683.00 2023-12-15
Aaron
AR028DEQ-5g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95%
5g
$5436.00 2023-12-15
1PlusChem
1P028D6E-100mg
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95%
100mg
$643.00 2023-12-19
Enamine
EN300-6562197-5.0g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
5.0g
$3935.0 2025-03-13
Enamine
EN300-6562197-1.0g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
1.0g
$1357.0 2025-03-13
Enamine
EN300-6562197-10.0g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95.0%
10.0g
$5837.0 2025-03-13
Aaron
AR028DEQ-10g
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide
2093882-25-6 95%
10g
$8051.00 2023-12-15

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide 関連文献

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamideに関する追加情報

N-Methyl-2-[4-(Trifluoromethyl)-1,2,3,6-Tetrahydropyridin-1-yl]Acetamide: A Comprehensive Overview

N-Methyl-2-[4-(Trifluoromethyl)-1,2,3,6-Tetrahydropyridin-1-yl]Acetamide (CAS No. 2093882-25-6) is a highly specialized organic compound with significant applications in the fields of pharmacology and material science. This compound is characterized by its unique chemical structure, which includes a tetrahydropyridine ring substituted with a trifluoromethyl group and an acetamide moiety. The presence of these functional groups imparts the molecule with distinctive physical and chemical properties, making it a valuable compound for various research and industrial purposes.

The tetrahydropyridine ring system is a well-known structural motif in organic chemistry, often associated with biological activity. In this compound, the ring is further substituted with a trifluoromethyl group at the 4-position, which significantly enhances the molecule's stability and lipophilicity. This substitution pattern is particularly advantageous in drug design, as it can improve bioavailability and pharmacokinetic properties. Recent studies have highlighted the potential of such fluorinated compounds in targeting specific biological pathways, making them promising candidates for therapeutic interventions.

The acetamide group attached to the tetrahydropyridine ring contributes to the compound's ability to form hydrogen bonds, which is crucial for its interactions with biological systems. This functional group also plays a role in modulating the molecule's solubility and permeability properties. Researchers have demonstrated that such modifications can significantly influence the compound's behavior in both in vitro and in vivo settings, making it a versatile tool for experimental studies.

From a synthetic perspective, the preparation of N-Methyl-2-[4-(Trifluoromethyl)-1,2,3,6-Tetrahydropyridin-1-yl]Acetamide involves a series of well-established organic reactions. The synthesis typically begins with the formation of the tetrahydropyridine ring through either thermal cyclization or catalytic methods. Subsequent functionalization steps include the introduction of the trifluoromethyl group and the acetamide moiety. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound, aligning with current trends toward sustainable chemical synthesis.

In terms of applications, this compound has garnered significant attention in the pharmaceutical industry due to its potential as a lead molecule in drug discovery programs. Its ability to modulate specific biological targets has been explored in various disease models, including neurodegenerative disorders and inflammatory conditions. For instance, recent studies have investigated its role as a modulator of ion channels and enzyme activities, demonstrating its potential as a therapeutic agent.

Beyond pharmacology, N-Methyl-2-[4-(Trifluoromethyl)-1,2,3,6-Tetrahydropyridin-1-yl]Acetamide has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials, where its ability to facilitate charge transport is highly valued.

From an analytical standpoint, this compound can be thoroughly characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity. Additionally, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological systems.

Recent advancements in computational modeling have further enhanced our understanding of this compound's behavior at the molecular level. For example, molecular dynamics simulations have provided insights into its conformational flexibility and binding affinities toward various targets. Such studies are crucial for optimizing its performance in both therapeutic and industrial applications.

In conclusion,N-Methyl-2-[4-(Trifluoromethyl)-1,2,3,6-Tetrahydropyridin-1-yl]Acetamide (CAS No. 2093882-25-6) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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